3-Hydrazino-1-methyl-2(1H)-quinoxalinone
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydrazinyl-1-methylquinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-13-7-5-3-2-4-6(7)11-8(12-10)9(13)14/h2-5H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFPXYFPJKUDDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C(C1=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20541980 | |
| Record name | 3-Hydrazinyl-1-methylquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20541980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31595-64-9 | |
| Record name | 3-Hydrazinyl-1-methylquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20541980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Strategic Approaches for 3 Hydrazino 1 Methyl 2 1h Quinoxalinone
Modifications of the Hydrazino Group
The hydrazino group serves as a key handle for chemical modification, allowing for the synthesis of a wide range of derivatives, including hydrazones, pyrazoles, triazoles, and tetrazoles. nih.govjohnshopkins.edu
The condensation of the hydrazino group with various aldehydes and ketones to form hydrazones has been a common strategy to generate biologically active molecules. The nature of the aromatic or heterocyclic ring introduced through the aldehyde or ketone significantly influences the biological activity. For example, the introduction of a p-chlorobenzaldehyde to form a Schiff base has been shown to result in compounds with notable biological activity. nih.gov
Cyclization of the hydrazino group into heterocyclic rings like triazoles and tetrazoles has also been explored. Tetrazolo[1,5-a]quinoxaline derivatives, formed from the 3-hydrazinyl precursor, have demonstrated potent antitumor and antimicrobial activities. nih.gov The formation of this fused ring system appears to be a favorable modification for enhancing cytotoxicity against cancer cell lines.
Substituent Effects on the Quinoxalinone Ring
While the core focus is on the 3-hydrazino-1-methyl-2(1H)-quinoxalinone structure, SAR studies of related quinoxalinones highlight the importance of substituents on the benzene (B151609) ring portion of the quinoxaline (B1680401) nucleus. Electron-donating or electron-withdrawing groups at different positions can modulate the electronic properties of the entire molecule, thereby influencing its interaction with biological targets. For instance, in a series of quinazolinone and quinoxalinone derivatives, the introduction of electron-donating groups at the 3- and 4-positions of an attached aryl moiety enhanced COX-2 inhibitory activity, whereas halogen substituents reduced it. nih.gov
The following interactive data tables summarize the biological activities of various derivatives of 3-hydrazino-quinoxalinones based on available research findings.
Table 1: Antimicrobial Activity of Quinoxalinone Derivatives
| Compound Type | Modification | Target Organism/Enzyme | Activity | Reference |
|---|---|---|---|---|
| Tetrazolo[1,5-a]quinoxaline | Cyclization of 3-hydrazino group | Gram-positive and Gram-negative bacteria | High inhibitory effects | nih.gov |
| Hydrazone Derivative | Condensation with p-chlorobenzaldehyde | E. faecalis | IC50 of 10.80 µg/mL | nih.gov |
| Pyrazole (B372694) Derivative | Reaction with acetylacetone (B45752) | S. aureus DNA gyrase | IC50 of 10.93 ± 1.81 µM | researchgate.netjohnshopkins.edu |
Table 2: Anticancer Activity of Quinoxalinone Derivatives
| Compound Type | Modification | Cell Line | Activity | Reference |
|---|---|---|---|---|
| Tetrazolo[1,5-a]quinoxaline | Cyclization of 3-hydrazino group | Three tested tumor cell lines | Higher inhibitory effects than doxorubicin | nih.gov |
Table 3: Enzyme Inhibitory Activity of Quinoxalinone Derivatives
| Compound Type | Modification | Target Enzyme | Activity | Reference |
|---|---|---|---|---|
| Hydrazone Derivative | Condensation with 4-hydroxy-3-methoxybenzaldehyde | COX-2 | Good inhibitory activity | nih.gov |
| Hydrazide Hydrazone-1,2,3-triazole Hybrid | Elaboration of hydrazino group | α-glucosidase | IC50 of 21.92 µg/mL for compound 14a | rsc.org |
| Hydrazone Derivative | Condensation with 4-nitrobenzaldehyde | Acetylcholinesterase | IC50 of 170 ± 30 µg/mL | longdom.org |
Elucidation of Chemical Reactivity and Derivatization Strategies for 3 Hydrazino 1 Methyl 2 1h Quinoxalinone
Condensation Reactions with Carbonyl Compounds
The primary amino group of the hydrazine (B178648) moiety in 3-Hydrazino-1-methyl-2(1H)-quinoxalinone is a potent nucleophile that readily participates in condensation reactions with a wide array of carbonyl compounds. This reaction typically involves the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon, followed by a dehydration step to yield a stable hydrazone derivative, also known as a Schiff base. This process is often catalyzed by a small amount of acid.
The reaction between 3-hydrazino-quinoxalinone derivatives and carbonyl compounds is a robust and high-yield method for generating hydrazone derivatives. nih.gov In the case of the unmethylated analog, 3-hydrazino-quinoxalin-2(1H)-one, spectroscopic analysis confirms the formation of the hydrazone linkage. The disappearance of the characteristic NH2 signal and the appearance of a new signal for the azomethine proton (HC=N) in ¹H NMR spectra are definitive indicators of a successful condensation reaction. nih.gov
This compound is expected to react efficiently with various substituted aromatic aldehydes. In studies involving the closely related 3-hydrazinyl-6-(morpholinosulfonyl)quinoxalin-2(1H)-one, condensation with aldehydes such as 4-chlorobenzaldehyde (B46862) and 4-methoxybenzaldehyde (B44291) proceeds under reflux in ethanol (B145695) with a catalytic amount of acetic acid to yield the corresponding hydrazone products. arabjchem.org The electronic nature of the substituents on the aromatic aldehyde can influence the reaction rate but generally does not impede the formation of the desired product.
Table 1: Examples of Hydrazone Derivatives from Condensation with Aromatic Aldehydes Data based on reactions with 3-hydrazinyl-6-(morpholinosulfonyl)quinoxalin-2(1H)-one. arabjchem.org
| Aldehyde Reactant | Resulting Hydrazone Product |
| 4-Chlorobenzaldehyde | 3-(2-(4-Chlorobenzylidene)hydrazinyl)-6-(morpholinosulfonyl)quinoxalin-2(1H)-one |
| 4-Nitrobenzaldehyde | 3-(2-(4-Nitrobenzylidene)hydrazinyl)-6-(morpholinosulfonyl)quinoxalin-2(1H)-one |
| 4-Methoxybenzaldehyde | 3-(2-(4-Methoxybenzylidene)hydrazinyl)-6-(morpholinosulfonyl)quinoxalin-2(1H)-one |
| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | 3-(2-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-6-(morpholinosulfonyl)quinoxalin-2(1H)-one |
Similar to aldehydes, ketones also serve as effective electrophiles for condensation with the hydrazino group, although they are generally less reactive. The reaction of 3-hydrazinyl-6-(morpholinosulfonyl)quinoxalin-2(1H)-one with the aromatic ketone 1-(4-bromophenyl)ethanone results in the formation of the corresponding ketohydrazone, 3-(2-(1-(4-bromophenyl)ethylidene)hydrazinyl)-6-(morpholinosulfonyl)quinoxalin-2(1H)-one. arabjchem.org Acyclic ketones react in a similar fashion to yield derivatives bearing an alkylidenehydrazinyl moiety at the C3-position of the quinoxalinone ring.
The reaction of heterocyclic hydrazines with 1,3-dicarbonyl compounds, such as acetylacetone (B45752) (pentan-2,4-dione), is a classical and efficient method for the synthesis of five-membered pyrazole (B372694) rings. This reaction involves an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. For an unsymmetrical hydrazine like this compound, the question of regioselectivity arises: which nitrogen atom of the hydrazine moiety participates in the cyclization? Typically, the more nucleophilic terminal NH2 group attacks one carbonyl, and the internal NH subsequently attacks the second carbonyl to close the ring.
A study on the analogous 2(1H)-quinoxalinone-3-carbohydrazide showed that its treatment with acetylacetone yields 3-(3,5-dimethylpyrazol-1-yl-carbonyl)-2(1H)-quinoxaline, confirming the formation of a stable pyrazole adduct. zenodo.org However, research on the isomeric 2-hydrazino-3-methylquinoxaline reveals a more complex reactivity profile. While the reaction with β-diketones can yield the expected pyrazole derivatives, it can also lead to the formation of fused urfu.rursc.orgresearchgate.nettriazolo[4,3-a]quinoxalines as unexpected products. researchgate.netresearchgate.net This alternative pathway involves the cyclization of the hydrazine moiety with the C2-carbon of the quinoxaline (B1680401) ring, suggesting a competing intramolecular cyclization that can dominate over the intermolecular reaction with the second carbonyl of the diketone. researchgate.net This highlights that reaction conditions and substrate structure can significantly influence the reaction outcome, leading to either pyrazole formation or a fused triazolo-quinoxaline system.
The synthesis of these specific hydrazone derivatives involves the condensation of this compound with appropriate β-keto esters or β-diketones.
Quinoxalinylhydrazonobutanoates: These compounds are prepared by reacting the title hydrazine with a β-keto ester, most commonly ethyl acetoacetate (B1235776). The reaction proceeds via condensation between the hydrazino group and the more reactive ketone carbonyl of ethyl acetoacetate to form ethyl 3-((1-methyl-2-oxo-1,2-dihydroquinoxalin-3-yl)hydrazono)butanoate. This product is a versatile intermediate that can subsequently be cyclized to form pyrazolone (B3327878) derivatives.
Quinoxalinylhydrazono-2-pentanones: These are synthesized through the reaction with acetylacetone (pentan-2,4-dione). The initial condensation typically occurs at one of the two equivalent carbonyl groups to form the intermediate 4-((1-methyl-2-oxo-1,2-dihydroquinoxalin-3-yl)hydrazono)pentan-2-one. As discussed previously (3.1.1.3), this intermediate is highly prone to intramolecular cyclization to yield the corresponding 1-(1-methyl-2-oxo-1,2-dihydroquinoxalin-3-yl)-3,5-dimethyl-1H-pyrazole. zenodo.org
Formation of Hydrazone Derivatives (e.g., 3-methylquinoxaline-2-hydrazones)
Cyclization Reactions Leading to Novel Fused Heterocyclic Architectures
The inherent reactivity of the 3-hydrazino-quinoxalinone core and its hydrazone derivatives allows for their use as synthons for building complex, fused heterocyclic systems. These subsequent cyclization reactions significantly expand the chemical diversity accessible from the parent molecule.
As mentioned, the reaction of 2-hydrazino-3-methylquinoxaline with β-diketones can directly lead to the formation of a fused triazole ring, yielding urfu.rursc.orgresearchgate.nettriazolo[4,3-a]quinoxalines. researchgate.netresearchgate.net This transformation involves the N2 nitrogen of the quinoxaline ring acting as a nucleophile in an intramolecular cyclization.
Furthermore, derivatives obtained from the initial condensation can undergo subsequent reactions to build additional fused rings. For instance, 2-(5-amino-3-arylpyrazol-1-yl)-3-methylquinoxalines, which are synthesized from 2-hydrazino-3-methylquinoxaline, can be converted into more complex fused architectures. rsc.org These include pyrazolo[3,4-e] urfu.ruresearchgate.netthiazepin-7(6H)-ones and pyrazolo[3,4-d]pyrimidines, demonstrating a multi-step strategy to access novel polycyclic heterocyclic compounds. rsc.org Another established route to fused triazolo systems involves the intramolecular cyclization of ortho-substituted anilines with tethered 1,2,3-triazoles to form 1,2,3-triazoloquinoxalines. mdpi.com Similarly, a Pd-catalyzed intramolecular cyclization of a tethered triazole has been used to synthesize arabjchem.orgurfu.rursc.orgtriazolo[1,5-a]quinoxalin-4(5H)-one, a fused system of significant interest. mdpi.com These examples underscore the utility of the hydrazino-quinoxaline moiety as a cornerstone for constructing diverse and novel fused heterocyclic architectures.
Formation of Triazoloquinoxaline Derivatives (e.g.,iau.irmdpi.commdpi.comtriazolo[4,3-a]quinoxalines)
The hydrazino group in this compound is a key functional group for the construction of fused triazole rings. The reaction of 3-hydrazinoquinoxalines with various one-carbon synthons, such as orthoesters or chloroacetyl chloride, readily yields iau.irmdpi.commdpi.comtriazolo[4,3-a]quinoxaline derivatives. iau.irmdpi.com
For instance, reacting 3-hydrazinoquinoxalines with triethyl orthoformate in the presence of an acid catalyst leads to the formation of the corresponding triazoloquinoxaline. nih.gov Similarly, treatment with chloroacetyl chloride results in the formation of 1-chloromethyl iau.irmdpi.commdpi.comtriazolo[4,3-a]quinoxalines. mdpi.com These reactions typically proceed through an initial nucleophilic attack by the terminal nitrogen of the hydrazino group, followed by an intramolecular cyclization and dehydration or dehydrohalogenation.
| Reagent | Product | Reference |
| Triethyl orthoformate | iau.irmdpi.commdpi.comtriazolo[4,3-a]quinoxaline | nih.gov |
| Chloroacetyl chloride | 1-chloromethyl iau.irmdpi.commdpi.comtriazolo[4,3-a]quinoxaline | mdpi.com |
| Carboxylic acids/Ethylorthoesters | 4-Chloro- iau.irmdpi.commdpi.comtriazolo[4,3-a]quinoxaline derivatives | iau.ir |
Synthesis of Pyrazole Derivatives (e.g., Pyrazolylquinoxalines)
The synthesis of pyrazole derivatives from this compound is a common and effective derivatization strategy. This transformation is typically achieved by reacting the hydrazino group with 1,3-dicarbonyl compounds or their equivalents. mdpi.com The reaction with acetylacetone, for example, initially forms a hydrazone intermediate, which then undergoes intramolecular cyclization to yield a 3,5-dimethylpyrazolyl-substituted quinoxalinone. mdpi.comzenodo.org
This method provides a straightforward route to novel heterocyclic systems where the quinoxalinone moiety is linked to a pyrazole ring, a scaffold known for its pharmacological importance. johnshopkins.eduarabjchem.org The reaction conditions are generally mild, often involving refluxing the reactants in a suitable solvent like ethanol. arabjchem.org
| Reagent | Intermediate | Final Product | Reference |
| Acetylacetone | 2-quinoxalinylhydrazono-2-pentanone | 3,5-dimethylpyrazolylquinoxaline | mdpi.com |
| Ethyl acetoacetate | 2-quinoxalinylhydrazonobutanoate | Pyrazolone-substituted quinoxalinone | mdpi.com |
| Ethyl 2-cyano-3,3-bis(methylthio)acrylate | - | Ethyl 5-amino-3-(methylthio)-1-(quinoxalin-3-yl)-1H-pyrazole-4-carboxylate | arabjchem.org |
Derivatization to other Fused Heterocyclic Systems (e.g., Dihydroiau.irmdpi.commdpi.comtriazino[4,3-a]quinoxalin-2-ones)
Beyond triazoles and pyrazoles, the reactive hydrazino group can be utilized to construct other fused heterocyclic systems. A notable example is the synthesis of dihydro iau.irmdpi.commdpi.comtriazino[4,3-a]quinoxalin-2-ones. This is accomplished through the reaction of 3-hydrazinoquinoxalines with ethyl chloroacetate (B1199739). mdpi.com The reaction proceeds via an initial N-alkylation of the terminal nitrogen of the hydrazino group, followed by an intramolecular cyclization involving the amide nitrogen of the quinoxalinone ring, leading to the formation of the fused triazinone ring. mdpi.comzenodo.org
This strategy highlights the utility of this compound as a building block for more complex, polycyclic heterocyclic structures.
| Reagent | Product | Reference |
| Ethyl chloroacetate | Dihydro iau.irmdpi.commdpi.comtriazino[4,3-a]quinoxalin-2-one | mdpi.com |
| Succinic anhydride | 4-(2-(7-(morpholinosulfonyl)-3-oxo-3,4-dihydroquinoxalin-2-yl)hydrazinyl)-4-oxobutanoic acid | arabjchem.org |
Mechanistic Aspects of Nucleophilic Substitution Reactions Involving the Hydrazino Moiety
The reactivity of the hydrazino moiety in this compound is characterized by its strong nucleophilicity, primarily centered on the terminal -NH2 group. In reactions leading to fused heterocycles, the mechanism typically begins with the nucleophilic attack of this terminal nitrogen onto an electrophilic carbon atom of the reagent (e.g., a carbonyl carbon of a dicarbonyl compound or the carbon of an orthoester).
This initial addition is often followed by a condensation reaction, such as the elimination of a water or alcohol molecule, to form a hydrazone or a similar intermediate. The subsequent step involves an intramolecular cyclization, where another nucleophilic site within the intermediate attacks an electrophilic center to close the ring. For example, in pyrazole formation from acetylacetone, the enamine-like nitrogen attacks the remaining carbonyl group. mdpi.com The final step is typically a dehydration or similar elimination event that leads to the stable, aromatic fused heterocyclic system. The electrophilic character of the quinoxaline ring itself can also be exploited in vicarious nucleophilic substitution (VNS) reactions, although this more commonly involves carbanions attacking the ring rather than reactions of the hydrazino group itself. rsc.org
Hydrazinolysis of Ester Derivatives to Corresponding Hydrazides
While the parent compound is a hydrazine, related quinoxalinone structures bearing an ester group can be readily converted to their corresponding hydrazides through hydrazinolysis. For example, treating a 3-ethoxycarbonyl-2(1H)-quinoxalinone with hydrazine hydrate (B1144303) efficiently displaces the ethoxy group to form the 2(1H)-quinoxalinone-3-carbohydrazide. mdpi.comzenodo.org
This reaction is a standard method for preparing acid hydrazides and is crucial for synthesizing further derivatives. The resulting hydrazide is a versatile intermediate itself, capable of undergoing condensation reactions with aldehydes and ketones to form hydrazones or cyclization reactions to generate other heterocyclic systems like oxadiazoles. mdpi.comnih.govresearchgate.net
| Starting Material | Reagent | Product | Reference |
| 6-Benzoyl-1-(ethoxycarbonylmethyl)-3-methyl-2(1H)-quinoxalinone | Hydrazine hydrate | 1-[6-Benzoyl-3-methyl-2(1H)-quinoxalinone]acetic acid hydrazide | mdpi.com |
| 3-Ethoxycarbonyl-2(1H)-quinoxalinone | Hydrazine hydrate | 2(1H)-Quinoxalinone-3-carbohydrazide | zenodo.org |
Alkylation and Other Strategic Functionalization at the Quinoxalinone Ring System
The quinoxalinone ring system offers sites for further functionalization, including alkylation at both nitrogen and carbon atoms. The nitrogen atom at the 1-position can be alkylated using standard alkylating agents like dimethyl sulfate (B86663) or ethyl chloroacetate in the presence of a base. mdpi.com
More recently, significant research has focused on the direct C-H functionalization at the C3 position of the quinoxalinone ring. These modern methods often employ visible-light-mediated photoredox catalysis to generate alkyl or aryl radicals from precursors like hydrazines, carboxylic acids, or even simple alkanes. nih.govrsc.org These radicals then add to the electron-deficient C3 position of the quinoxalinone ring. nih.govorganic-chemistry.orgmdpi.com These approaches are highly efficient and offer a green chemistry alternative to traditional methods, allowing for the introduction of a wide variety of substituents onto the quinoxalinone core under mild conditions. nih.govmdpi.com
| Reaction Type | Reagent/Conditions | Position of Functionalization | Reference |
| N-Alkylation | Dimethyl sulfate or Ethyl chloroacetate | N1 | mdpi.com |
| C3-Arylation/Alkylation | Phenylhydrazine / Visible light, air | C3 | nih.gov |
| C3-Alkylation | Alkanes / Visible light, TFA | C3 | rsc.org |
| C3-Alkylation | Alkyl carboxylic acids or iodides / Cobaloxime catalyst | C3 | organic-chemistry.org |
Comprehensive Spectroscopic and Structural Elucidation of 3 Hydrazino 1 Methyl 2 1h Quinoxalinone and Its Derivatives
Vibrational Spectroscopy (Infrared, IR) for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the characteristic functional groups present in a molecule. The IR spectrum of 3-Hydrazino-1-methyl-2(1H)-quinoxalinone and its derivatives displays distinct absorption bands corresponding to the vibrations of its structural components.
Key functional groups and their expected vibrational frequencies include the hydrazino group (-NHNH2), the cyclic amide (lactam) group within the quinoxalinone ring, the methyl group (-CH3) on the nitrogen atom, and the aromatic ring system.
N-H Stretching: The hydrazino group gives rise to characteristic stretching vibrations for the N-H bonds. Typically, primary amines and hydrazines show two bands in the region of 3500-3200 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes of the -NH2 group. nih.gov The secondary amine (N-H) within the quinoxalinone ring, when not substituted, also shows a stretching band in this region, often around 3320-3304 cm⁻¹. nih.gov
C-H Stretching: Aromatic C-H stretching vibrations are observed as a series of weaker bands typically above 3000 cm⁻¹ (e.g., 3109–3009 cm⁻¹). nih.gov The aliphatic C-H stretching from the N-methyl group appears in the 2960-2850 cm⁻¹ region. nih.govpreprints.org
C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching of the cyclic amide (lactam) is a prominent feature, typically appearing in the range of 1700-1670 cm⁻¹. nih.govnih.gov Its exact position can be influenced by hydrogen bonding and the electronic environment.
C=N and C=C Stretching: The stretching vibrations of the C=N bond within the quinoxaline (B1680401) ring and the C=C bonds of the aromatic benzene (B151609) ring are found in the 1620-1400 cm⁻¹ region. nih.gov These bands are often sharp and of medium to strong intensity. For instance, C=N stretching is reported between 1620-1615 cm⁻¹, with C=C stretching appearing from 1580-1412 cm⁻¹. nih.gov
N-H Bending: The N-H bending (scissoring) vibration of the -NH2 group is typically observed around 1650-1580 cm⁻¹.
C-N Stretching: The C-N stretching vibrations for both the aromatic and aliphatic parts of the molecule occur in the fingerprint region, generally between 1350 and 1150 cm⁻¹. scialert.net
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Hydrazino (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3500 - 3200 | nih.gov |
| Amide (N-H) | N-H Stretch | 3320 - 3304 | nih.gov |
| Aromatic C-H | C-H Stretch | 3109 - 3009 | nih.gov |
| Methyl (-CH₃) | C-H Stretch | 2960 - 2850 | nih.govpreprints.org |
| Amide (C=O) | C=O Stretch | 1700 - 1670 | nih.govnih.gov |
| Iminie/Aromatic (C=N, C=C) | C=N, C=C Stretch | 1620 - 1412 | nih.gov |
| Amine (C-N) | C-N Stretch | 1350 - 1150 | scialert.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the precise assignment of proton and carbon signals and confirming the connectivity of atoms.
The ¹H NMR spectrum of this compound provides a map of the different types of protons in the molecule.
Aromatic Protons: The four protons on the benzene ring of the quinoxalinone core typically appear as a complex multiplet in the downfield region, generally between δ 7.00 and 8.50 ppm. nih.govrsc.org Their specific chemical shifts and splitting patterns depend on their position and the electronic effects of the substituents on the heterocyclic ring.
N-H Protons: The protons of the hydrazino group (-NHNH₂) and the amide proton (if present) are exchangeable with D₂O and often appear as broad singlets. The chemical shifts of these protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding. For related quinoxalinone hydrazones, the N-H proton signal can appear as a broad singlet at δ 12.42 ppm (NHCO) and δ 11.19 ppm (-NH-N=). nih.gov The -NH₂ protons of a precursor like 3-hydrazino quinoxalin-2(1H)one have been observed at δ 4.53 ppm. nih.gov
N-Methyl Protons: The three protons of the N-methyl group (-N-CH₃) are expected to appear as a sharp singlet in the upfield region, typically around δ 3.50-4.00 ppm. The electronegativity of the adjacent nitrogen atom and the carbonyl group deshields these protons.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|
| Aromatic (4H) | 7.00 - 8.50 | Multiplet (m) | nih.govrsc.org |
| Hydrazino (-NH₂) | Variable (e.g., ~4.5) | Broad Singlet (br s) | nih.gov |
| Amine (-NH-) | Variable (e.g., 9.0 - 12.5) | Broad Singlet (br s) | nih.gov |
| N-Methyl (-CH₃) | 3.50 - 4.00 | Singlet (s) | - |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Carbonyl Carbon: The carbon of the C=O group is the most deshielded and appears far downfield, typically in the range of δ 155-160 ppm for similar quinoxalinone structures. nih.gov
Aromatic and Heterocyclic Carbons: The carbons of the quinoxaline ring system resonate in the δ 110-150 ppm region. The carbon atom attached to the hydrazino group (C3) and the carbon adjacent to the carbonyl group (C2) are significantly influenced by the heteroatoms. Quaternary carbons (C4a, C8a) also appear in this region but can be distinguished by their lack of a directly attached proton in proton-coupled spectra. For related quinoxalinone derivatives, the C=N carbon signal is found between δ 149.25–146.16 ppm. nih.gov
N-Methyl Carbon: The carbon of the N-methyl group is the most shielded, appearing upfield at approximately δ 30-40 ppm.
Analysis of substituent effects shows acceptable additivity, allowing for the prediction of chemical shifts in derivatives if appropriate reference compounds are used. rsc.org
| Carbon Type | Expected Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| Amide (C=O) | 155 - 160 | nih.gov |
| Aromatic/Heterocyclic (C=N, C=C, C-N) | 110 - 150 | nih.govrsc.org |
| N-Methyl (-CH₃) | 30 - 40 | - |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Determination
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation patterns, which helps to confirm the molecular structure. The nominal molecular weight of the compound (C₉H₁₀N₄O) is approximately 190.2 g/mol .
In techniques like Electrospray Ionization (ESI), the molecule is expected to be detected as the protonated molecular ion [M+H]⁺ at m/z 191. For a related quinoxalinone derivative, the mass spectrum revealed the presence of a molecular ion [M+ + H]. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition with high accuracy. nih.gov
The fragmentation of quinoxalinone derivatives often involves characteristic losses. The fragmentation mechanisms can be complex but may include the loss of small neutral molecules such as N₂, H₂CN, or CO. The study of these pathways provides corroborating evidence for the proposed structure. nih.gov
Electronic Absorption Spectroscopy (UV-Vis) for Insights into Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The quinoxaline moiety is a known fluorophore, and its derivatives exhibit characteristic absorption spectra. mdpi.com The spectrum is typically characterized by absorption bands in the UV and visible regions arising from π→π* and n→π* electronic transitions associated with the aromatic system and the heteroatoms.
For quinoxaline derivatives, absorption maxima are often observed in the 250-400 nm range. mdpi.com The position and intensity of these bands are sensitive to the substitution pattern on the quinoxaline ring and the solvent used. mdpi.comresearchgate.net The extended conjugation of the bicyclic aromatic system allows for lower energy electronic transitions compared to a simple benzene ring. The hydrazino and methyl groups act as auxochromes, which can cause shifts in the absorption maxima (either bathochromic or hypsochromic) compared to the unsubstituted quinoxalinone core.
X-ray Crystallography for Definitive Solid-State Structural Confirmation
Single-crystal X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state.
Studies on related quinoxaline derivatives have shown that the quinoxaline ring system is generally planar or nearly planar. nih.govtandfonline.com The crystal structure would confirm the connectivity of the 3-hydrazino and 1-methyl groups to the 2(1H)-quinoxalinone core. Furthermore, this technique reveals details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. tandfonline.com For this compound, hydrogen bonds involving the hydrazino group (-NH₂) and the carbonyl oxygen (C=O) are expected to be significant features in the crystal lattice, potentially forming chains or layered structures. nih.govtandfonline.com
Analysis of Molecular Conformation and Intermolecular Interactions
A detailed analysis of the molecular conformation of this compound, including tables of bond lengths, bond angles, and dihedral angles, cannot be provided without crystallographic data. Similarly, a thorough description of its intermolecular interactions, such as hydrogen bonding and π-π stacking, requires experimental structural determination.
Characterization of Polymorphism and Disordered Molecular Structures
There is no information available in the reviewed literature concerning the existence of polymorphs or disordered molecular structures for this compound. The identification and characterization of such phenomena are entirely dependent on experimental studies, which appear not to have been published.
Advanced Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic and Structural Properties
Quantum chemical calculations are fundamental to predicting the behavior of a molecule. By solving the Schrödinger equation, or approximations of it, these methods can determine a molecule's stable structure, electron distribution, and reactivity.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Elucidation
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. researchgate.net It is favored for its balance of accuracy and computational efficiency, making it suitable for medium-sized organic compounds like quinoxalinone derivatives. researchgate.net DFT calculations are employed to find the molecule's lowest energy conformation, a process known as geometry optimization. This provides key information on bond lengths, bond angles, and dihedral angles. Studies on various quinoxalinone derivatives have successfully used DFT, often with the B3LYP functional combined with basis sets like 6-311G or 6-311++G(d,p), to predict their equilibrium conformations and electronic properties. ias.ac.inscispace.com
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, chemical stability, and electronic properties. researchgate.net A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
In studies of quinoxaline (B1680401) derivatives, DFT calculations are routinely used to determine these values. For instance, analysis of related compounds indicates that the distribution of these orbitals often involves the entire quinoxaline scaffold, signifying potential intramolecular charge transfer upon electronic excitation. scispace.com
Table 1: Illustrative Frontier Orbital Energies for a Quinoxaline Derivative
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.2 |
| ELUMO | -2.5 |
| Energy Gap (ΔE) | 3.7 |
Note: Data is illustrative and based on typical values for related quinoxalinone structures, not specific to 3-Hydrazino-1-methyl-2(1H)-quinoxalinone.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of varying electrostatic potential on the van der Waals surface. Typically, color-coding is used where red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, and blue signifies electron-poor regions (positive potential), prone to nucleophilic attack. Green and yellow areas represent intermediate potential. nih.gov
For heterocyclic compounds like quinoxalinones, MEP analysis can identify the most reactive sites. For example, the electron-rich regions are often located around electronegative atoms like oxygen and nitrogen, particularly the carbonyl oxygen and the nitrogen atoms in the ring and hydrazino group, making them potential sites for hydrogen bonding and electrophilic interaction. nih.govresearchgate.net
Understanding the distribution of electronic charges on individual atoms is crucial for predicting chemical behavior. DFT calculations can be used to compute atomic charges using various population analysis schemes, such as Mulliken, which partitions the total electron density among the atoms in the molecule. These charges help in identifying acidic and basic sites and understanding intermolecular interactions. In related hydrazone ligands, computational studies have explored atomic charges to understand the coordination and bonding behavior of the molecules. mdpi.com
Computational Prediction of Spectroscopic Parameters (e.g., ¹H Chemical Shifts, Harmonic Vibrational Frequencies)
DFT calculations are also extensively used to predict spectroscopic properties, which can then be compared with experimental data to confirm molecular structures.
The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a common approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. ias.ac.in Theoretical ¹H and ¹³C NMR spectra can be simulated, and while calculated shifts may deviate from experimental values, they generally show a strong correlation, aiding in the assignment of complex spectra. ias.ac.inmdpi.com For instance, in related quinoxalinone derivatives, calculated ¹H NMR shifts have shown good agreement with experimental results, though deviations can occur for protons involved in hydrogen bonding, such as N-H protons. scispace.com
Harmonic vibrational frequencies can also be calculated using DFT. These theoretical frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. scispace.com It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method. ias.ac.inscispace.com This allows for a detailed assignment of vibrational modes, such as C=O stretches, N-H bends, and aromatic C-H vibrations, providing a deeper understanding of the molecule's vibrational properties. scispace.com
Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for a Quinoxalinone Derivative
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | 3457 | 3437 |
| C=O Stretch (Amide) | 1690 | 1700 |
| C=C Stretch (Aromatic) | 1558 | 1553 |
Note: Data is illustrative and based on values for related quinoxalinone structures, not specific to this compound. scispace.com
Quantitative Structure-Property Relationship (QSPR) Studies
QSPR modeling represents a statistical approach to predict the physicochemical properties of molecules based on their structural features. By establishing a mathematical correlation between molecular descriptors and an experimental property, QSPR models can rapidly screen virtual compounds and prioritize synthetic efforts.
While specific QSPR models dedicated to predicting the melting point of this compound have not been extensively reported, the principles have been applied to broader classes of nitrogen-containing heterocycles to predict various essential physicochemical properties. researchgate.netresearchgate.netnih.gov These properties are critical as they influence a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
For nitrogen heterocycles, QSPR models have been successfully developed to predict parameters such as basicity (pkb-values) and proton affinity, which are governed by the electronic state of the molecule. researchgate.net Machine learning algorithms are increasingly used to create predictive models for complex properties of heterocyclic compounds. nih.govmdpi.com For instance, models can be trained on experimental data from a series of related quinoxalinone analogs to predict properties like solubility, lipophilicity (LogP), and polar surface area. Such a model, once validated, could be used to estimate the properties of this compound. The development of a robust model for melting point would require a dataset of structurally diverse quinoxalinones with experimentally determined melting points, from which relevant molecular descriptors could be used to build a predictive regression model. researchgate.net
| Physicochemical Parameter | Relevance in Chemical and Pharmaceutical Science | Typical Modeling Approach |
|---|---|---|
| Melting Point (°C) | Influences compound purity, stability, and formulation development. | Multiple Linear Regression (MLR), Artificial Neural Networks (ANN) using topological and constitutional descriptors. |
| Aqueous Solubility (logS) | Crucial for bioavailability and drug formulation. | Models based on descriptors for polarity, size, and hydrogen bonding capacity. |
| Lipophilicity (logP) | Affects membrane permeability, protein binding, and metabolic stability. | Fragment-based contribution methods or models using surface area and electronic descriptors. |
| Basicity (pkb) / Acidity (pKa) | Determines the ionization state at physiological pH, affecting solubility and receptor interaction. | Quantum-chemical descriptors (e.g., atomic charges, lone-pair energies). researchgate.net |
The foundation of any QSPR model lies in the generation of molecular descriptors and the selection of the most relevant ones. The process begins with the creation of a 2D or 3D representation of the molecule, which is then computationally optimized to find a low-energy conformation, often using force fields like MMFF94.
Subsequently, specialized software such as PaDEL or PyDescriptor is used to calculate a vast number of descriptors from the molecular structure. mdpi.com These descriptors fall into several categories:
1D Descriptors: Basic molecular properties like molecular weight, atom counts, and functional group counts.
2D Descriptors: Derived from the 2D graph of the molecule, including topological indices (e.g., Balaban J index), connectivity indices, and counts of specific paths or fragments.
3D Descriptors: Calculated from the 3D coordinates, such as solvent-accessible surface area, molecular volume, and moments of inertia.
Quantum-Chemical Descriptors: Electronic properties derived from quantum mechanics calculations, including atomic partial charges, dipole moment, and the energies of frontier molecular orbitals (HOMO/LUMO). researchgate.net
Given the large number of calculated descriptors, a crucial step is variable selection to identify the subset that best correlates with the property of interest while avoiding model overfitting. mdpi.com Common techniques include:
Objective Feature Selection: An initial filtering step to remove constant, nearly constant, or highly inter-correlated descriptors. mdpi.com
Genetic Algorithms (GA): An optimization technique inspired by natural selection to "evolve" a population of descriptor subsets to find the one that produces the best model.
Stepwise Regression: A method that iteratively adds (forward selection) or removes (backward elimination) descriptors from the model based on their statistical significance.
Partial Least Squares (PLS) Regression: A dimensionality reduction technique that is particularly useful when the number of descriptors is large and they are co-linear.
| Descriptor Class | Examples | Variable Selection Method | Rationale |
|---|---|---|---|
| Constitutional | Molecular Weight, Atom Count | Stepwise Regression | Simple, interpretable methods for basic descriptors. |
| Topological | Connectivity Indices, Kappa Shape Indices | Partial Least Squares (PLS) | Handles multicollinearity common in topological descriptors. |
| Geometrical (3D) | Solvent Accessible Surface Area, Molecular Volume | Genetic Algorithm (GA) | Effectively searches large descriptor spaces to find optimal combinations. |
| Quantum-Chemical | HOMO/LUMO energies, Partial Charges | Principal Component Analysis (PCA) | Reduces dimensionality by creating uncorrelated principal components. |
Molecular Modeling and Docking Studies (Focused on Mechanistic Interactions)
Molecular modeling, particularly docking, is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a specific receptor, such as an enzyme or protein. This allows for the detailed examination of ligand-receptor interactions at the atomic level, providing a structural basis for a compound's biological activity.
For derivatives of 3-hydrazino-quinoxalinone, molecular docking studies have been instrumental in identifying potential biological targets and elucidating binding mechanisms. These studies have explored interactions with various enzymes and receptors implicated in different diseases. For example, 3-hydrazinyl-quinoxaline derivatives have been docked into the active site of bacterial enzymes like S. aureus DNA gyrase and dihydrofolate reductase to rationalize their antimicrobial activity. arabjchem.orgresearchgate.netjohnshopkins.edu Other studies have investigated quinoxalinone analogs as inhibitors of targets such as Aldose Reductase 2 (ALR2), cyclooxygenase-2 (COX-2), and Epidermal Growth Factor Receptor (EGFR) kinase. tandfonline.comnih.govnih.gov
The typical interactions observed for the quinoxalinone scaffold include:
Hydrogen Bonding: The hydrazino group (-NHNH2) and the quinoxalinone carbonyl group (C=O) are potent hydrogen bond donors and acceptors, respectively. They frequently form key hydrogen bonds with polar amino acid residues (e.g., Tyrosine, Arginine, Histidine) in the active site, anchoring the ligand in place. tandfonline.comnih.gov
Pi-Pi Stacking: The aromatic quinoxaline ring system often engages in π-π stacking or T-shaped interactions with aromatic residues like Tyrosine, Phenylalanine, and Tryptophan.
Hydrophobic Interactions: The benzene (B151609) portion of the quinoxaline core and any aliphatic substituents can form favorable hydrophobic interactions with nonpolar residues like Leucine, Valine, and Alanine.
Binding affinity, often expressed as a docking score (in kcal/mol) or a dissociation constant (Kd), is calculated to estimate the strength of the ligand-receptor interaction. Lower docking scores generally indicate a more favorable binding pose and higher predicted affinity.
| Compound Class | Molecular Target | Key Interacting Residues | Primary Interaction Types | Reference |
|---|---|---|---|---|
| Quinoxaline Analogs | Aldose Reductase 2 (ALR2) | TYR 48, HIE 110, TRP 111 | Hydrogen Bonding | tandfonline.com |
| 3-Hydrazinyl-Quinoxalinone Derivatives | S. aureus DNA Gyrase | Not specified | Hydrogen Bonding, Arene-Cation | arabjchem.orgjohnshopkins.edu |
| Quinoxalinone Schiff's Bases | Cyclooxygenase-2 (COX-2) | TYR 355, ARG 120 | Hydrogen Bonding, π-π Stacking | nih.gov |
| Phenyl-3-Hydrazinyl-Quinoxaline-2-Amines | Dihydrofolate Reductase | Not specified | Docking scores reported (-10.5 to -11.8 kcal/mol) | researchgate.net |
| Quinoxaline-Hydrazide Hybrids | α-Glucosidase | Not specified | Hydrogen Bonding | rsc.org |
Computational models are pivotal in translating the structural data from docking studies into actionable Structure-Activity Relationship (SAR) hypotheses. By comparing the binding modes and affinities of a series of analogs, researchers can infer which structural features are critical for activity. nih.govnih.gov
For the quinoxaline scaffold, SAR studies have led to several key hypotheses:
Importance of the Hydrazino Group: The hydrazino moiety at the C3 position is often a key pharmacophoric feature, acting as a versatile linker or a crucial hydrogen bonding group. Modifications at this site can drastically alter activity.
Role of Substituents on the Benzene Ring: The addition of electron-withdrawing groups (e.g., nitro, carboxyl) or electron-donating groups (e.g., methoxy) at different positions on the quinoxaline ring can modulate electronic properties and create new interactions with the receptor, thereby enhancing potency or selectivity. nih.gov
Influence of N-Alkylation: The presence of the methyl group at the N1 position in this compound can influence the molecule's conformation, solubility, and metabolic stability compared to its N-unsubstituted counterpart. Computational models can help predict how these changes affect receptor binding.
Steric and Hydrophobic Effects: 3D-QSAR models, which consider the 3D arrangement of atoms, have shown that for some targets, increased hydrophobicity and reduced steric bulk lead to enhanced activity. nih.gov
These computational-derived hypotheses provide a rationale for observed experimental activities and guide the design of next-generation compounds with improved profiles. researchgate.net
While docking provides a static snapshot of the ligand-receptor interaction, conformational analysis and molecular dynamics (MD) simulations offer a dynamic view. Conformational analysis involves exploring the potential energy surface of a molecule to identify its stable low-energy conformations. This is crucial for understanding which shape the molecule is likely to adopt in solution or within a binding pocket. scielo.brnih.gov
MD simulations take this a step further by simulating the atomic motions of the entire ligand-receptor complex over time, typically on the nanosecond to microsecond scale. tandfonline.comrsc.org For quinoxalinone derivatives, MD simulations can:
Assess Binding Stability: By tracking the root-mean-square deviation (RMSD) of the ligand and protein atoms, MD can confirm whether the binding pose predicted by docking is stable over time. tandfonline.com
Refine Interaction Analysis: MD simulations reveal the dynamic nature of interactions, such as the persistence of key hydrogen bonds and the role of water molecules in mediating ligand-receptor contacts.
Calculate Binding Free Energies: Advanced techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy, which often correlates better with experimental activity than simple docking scores. tandfonline.com
Note: This Section Strictly Focuses on Mechanistic Insights and Sar from in Vitro or Computational Studies, Excluding Any Clinical Human Trial Data, Dosage/administration Information, or Safety/adverse Effect Profiles.
In Vitro Enzyme Inhibition Studies and Mechanistic Insights into Molecular Targets
Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition Mechanisms
While direct studies on 3-Hydrazino-1-methyl-2(1H)-quinoxalinone are limited, research on related quinoxaline (B1680401) derivatives provides valuable insights into their potential as cholinesterase inhibitors. The development of selective Butyrylcholinesterase (BuChE) inhibitors is of particular interest for understanding the enzyme's physiological role and for developing novel therapeutics. In studies of related xanthen-9-one analogs, it was found that removing a carbamic function led to reversible cholinesterase inhibitors, with some compounds showing high selectivity for BuChE over Acetylcholinesterase (AChE). nih.gov For instance, certain analogs achieved a 6000-fold selectivity for BuChE. nih.gov This suggests that the core scaffold of such heterocyclic compounds can be tuned for selective enzyme inhibition.
Investigations into styrylquinoxalin-2(1H)-ones, derived from 3-methylquinoxalin-2(1H)-one, have also contributed to understanding the structure-activity relationships (SAR) for cholinesterase inhibition. researchgate.net The multifaceted nature of neurodegenerative conditions like Alzheimer's disease necessitates the development of ligands that can target multiple pathways, including the inhibition of cholinesterases. researchgate.net The quinoxalinone scaffold is a key component in the design of such multi-target ligands.
Cyclooxygenase-2 (COX-2) and Lactate (B86563) Dehydrogenase A (LDHA) Inhibition Profile and Structural Determinants
Derivatives of 3-hydrazino quinoxalin-2(1H)-one have been investigated as inhibitors of Cyclooxygenase-2 (COX-2) and Lactate Dehydrogenase A (LDHA), enzymes implicated in inflammation and cancer metabolism. nih.govnih.gov
For COX-2 inhibition, Schiff's bases synthesized from 3-hydrazino quinoxalin-2(1H)-one showed that the introduction of electron-donating groups at the 3- and 4-positions of the appended aryl moiety enhances inhibitory activity. nih.gov Conversely, the presence of halogen substituents tends to reduce this activity. nih.gov
Regarding LDHA inhibition, the structure-activity relationship for quinoxalinone derivatives indicates that inhibitory efficiency is increased by the introduction of strong electron-withdrawing substituents on the aryl group or the main quinoxaline core. nih.gov For example, derivatives featuring a p-COOH or an m-NO₂ group on the aryl ring, demonstrated higher inhibition efficiencies. nih.gov Specifically, a derivative with a p-COOH group (compound 4d in the study) showed an inhibition of 84.95% at a concentration of 200 µg/mL. nih.gov
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition and Associated SAR
The quinoxaline scaffold is a key feature in the design of inhibitors for Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical mediator of angiogenesis in cancer. rsc.org The general pharmacophoric requirements for VEGFR-2 inhibitors include a flat heteroaromatic head group to occupy the hinge region of the ATP binding pocket. rsc.orgnih.gov
Structure-activity relationship studies on 3-methylquinoxalin-2(1H)-one derivatives reveal that this moiety is a more advantageous hinge-binding motif compared to the 3-methylquinoxaline-2-thiol (B109401) moiety. rsc.org Furthermore, modifications to the tail region of the molecule significantly impact inhibitory potency. An aromatic ring with an electron-withdrawing group, such as a 3-chlorophenyl moiety, is biologically preferred over an aliphatic tail. rsc.org In one study, a derivative incorporating the 3-methylquinoxalin-2(1H)-one core and a 3-chlorophenyl group was the most potent VEGFR-2 inhibitor, with an IC₅₀ value of 2.7 nM, outperforming the reference drug sorafenib. rsc.org Other potent derivatives have also shown inhibitory activity in the low micromolar range. rsc.org
In Vitro Antimicrobial and Antifungal Activity Evaluations (for SAR exploration)
Antibacterial Spectrum and Relative Potency against Various Bacterial Strains (e.g., E. coli, S. aureus, K. pneumoniae, P. aeruginosa, E. faecalis, B. fragilis)
Quinoxaline-hydrazone derivatives have been evaluated for their antibacterial properties against a range of pathogens. Studies have shown that these compounds can exhibit significant activity, particularly against Pseudomonas aeruginosa. scispace.comresearchgate.net In one study, a series of novel quinoxaline hydrazones showed poor activity against Escherichia coli, Klebsiella pneumoniae, and Enterococcus faecalis, but remarkable activity against P. aeruginosa. scispace.com One derivative with a 2,4-difluoro substitution was found to have a Minimum Inhibitory Concentration (MIC) of 25 µg/mL against P. aeruginosa, which was twice as potent as the reference drug chloramphenicol. scispace.com
The hydrazide-hydrazone functional group is a key contributor to the antibacterial effects, with electron-withdrawing groups on the aromatic rings generally leading to better activity. nih.gov Other research on different quinoxaline derivatives has shown good to moderate activity against Staphylococcus aureus and Bacillus subtilis, with MIC values ranging from 4 to 32 µg/mL. nih.gov
| Bacterial Strain | Reported Activity (MIC in µg/mL) | Compound Type |
|---|---|---|
| Escherichia coli | Poor activity reported for some hydrazones scispace.com | Quinoxaline Hydrazones |
| Staphylococcus aureus | 4–32 nih.gov | C-2 Amine-Substituted Quinoxalines |
| Klebsiella pneumoniae | Poor activity reported for some hydrazones scispace.com | Quinoxaline Hydrazones |
| Pseudomonas aeruginosa | 25–50 scispace.com | Quinoxaline Hydrazones |
| Enterococcus faecalis | Poor activity reported for some hydrazones scispace.com | Quinoxaline Hydrazones |
| Bacillus fragilis | Data not available in cited sources | N/A |
Antifungal Spectrum and Relative Potency against Fungal Species (e.g., C. albicans, A. niger, A. flavus)
The antifungal potential of hydrazino-quinoxaline derivatives has been demonstrated, particularly against Candida species. nih.govnih.gov A close analog, 3-hydrazinoquinoxaline-2-thiol, has shown promising antifungal and anti-inflammatory activity. nih.govnih.gov This compound was found to be more effective than Amphotericin B against most clinical isolates of Candida albicans, and also showed high effectiveness against Candida glabrata and Candida parapsilosis. nih.govnih.gov The MIC values highlight its potent fungicidal properties. nih.gov
The broader quinoxaline class of compounds has also been recognized for its wide range of biological activities, including antifungal effects. mdpi.com The hydrazine (B178648) moiety itself is a key feature in many compounds with demonstrated efficacy against C. albicans, where they can disrupt biofilm formation and exhibit fungicidal action. mdpi.com
| Fungal Species | Reported Activity | Compound Type |
|---|---|---|
| Candida albicans | More effective than Amphotericin B (MICs reported) nih.govnih.gov | 3-Hydrazinoquinoxaline-2-thiol |
| Aspergillus niger | Data not available in cited sources | N/A |
| Aspergillus flavus | Data not available in cited sources | N/A |
Investigation of Potential Mechanisms of Antimicrobial Action at the Molecular Level
While the precise molecular mechanism of antimicrobial action for this compound has not been definitively elucidated in vitro, studies on closely related quinoxaline and quinoxalinone derivatives suggest several potential pathways.
One of the most cited mechanisms for the antimicrobial activity of quinoxaline compounds is their interaction with nucleic acids. Quinoxalines are known to be capable of intercalating into DNA, a process that can disrupt DNA replication and transcription, ultimately leading to bacterial cell death. tandfonline.comresearchgate.net This interaction is often facilitated by the planar aromatic structure of the quinoxaline ring system. For instance, studies on Schiff base ligands of 3-(2-(2, 4-dihydroxybenzylidene) hydrazinyl) quinoxalin-2(1H)-one have shown that these compounds can bind to calf thymus DNA (CT-DNA) through a groove binding mode and are capable of cleaving supercoiled pBR322 DNA. tandfonline.com
Another plausible mechanism is the inhibition of essential bacterial enzymes. Research on various quinoxalin-2(1H)-one derivatives has pointed towards DNA gyrase as a potential target. researchgate.netjohnshopkins.edu DNA gyrase is a type II topoisomerase crucial for bacterial DNA replication, and its inhibition is a validated strategy for antibacterial therapy. Molecular docking studies of some 6-(morpholinosulfonyl)quinoxalin-2(1H)-one based hydrazone derivatives have suggested a favorable binding mode within the active site of S. aureus DNA gyrase. researchgate.netjohnshopkins.edu
Furthermore, the generation of reactive oxygen species (ROS) has been proposed as a mechanism of action for some quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides. While this has not been directly studied for this compound, it remains a possible contributor to its antimicrobial effects.
It is important to emphasize that these proposed mechanisms are based on studies of analogous compounds, and further in vitro enzymatic and biophysical studies are necessary to confirm the specific molecular targets of this compound.
Comprehensive Structure-Activity Relationship (SAR) Analysis from Integrated Experimental and Computational Data
The antimicrobial potency of quinoxalinone derivatives is intricately linked to the nature, position, and stereochemistry of the substituents on the core ring structure. By integrating experimental antimicrobial screening data with computational analyses, a comprehensive understanding of the structure-activity relationships (SAR) can be developed.
Impact of Substituent Effects on Biological Activity
The substituents at various positions of the quinoxalinone ring play a critical role in modulating the biological activity.
Substitution at the N-1 position: The presence of a methyl group at the N-1 position, as in the title compound, is a common feature in many biologically active quinoxalinones. Alkylation at this position can influence the compound's lipophilicity and its ability to interact with molecular targets. Studies on related quinoxalinones have shown that the nature of the alkyl group at N-1 can significantly impact the minimum inhibitory concentrations (MIC) against various bacterial strains. imist.ma
Substitution at the C-3 position: The hydrazino (-NHNH2) group at the C-3 position is a key feature of the title compound. Hydrazone derivatives of quinoxalinones have been widely reported to possess significant antimicrobial properties. nih.gov The reactivity of the hydrazino group allows for the synthesis of a wide array of hydrazone derivatives, and the nature of the substituent on the hydrazone moiety can dramatically alter the antimicrobial spectrum and potency. For example, the introduction of different aryl aldehydes to form hydrazones can lead to compounds with enhanced activity against both Gram-positive and Gram-negative bacteria.
Substitution on the Benzene (B151609) Ring: Modifications on the benzene portion of the quinoxalinone scaffold also have a profound impact on activity. The introduction of electron-withdrawing groups, such as nitro or chloro groups, has been shown to enhance the antimicrobial profile of some quinoxaline derivatives. tandfonline.com For instance, a nitro group can alter the DNA structure of bacterial cells and inhibit DNA synthesis. tandfonline.com Conversely, the presence of electron-donating groups can also positively influence activity in some series of compounds.
The following table summarizes the impact of various substituents on the antimicrobial activity of quinoxalinone derivatives based on available literature.
| Position of Substitution | Substituent | General Impact on Antimicrobial Activity |
| N-1 | Alkyl groups | Modulates lipophilicity and target interaction. |
| C-3 | Hydrazino/Hydrazone | Often essential for activity; derivatization allows for significant modulation of potency. |
| Benzene Ring (e.g., C-6, C-7) | Electron-withdrawing groups (e.g., -NO2, -Cl) | Can enhance activity, potentially through effects on DNA interaction. |
| Benzene Ring (e.g., C-6, C-7) | Electron-donating groups (e.g., -CH3) | Can also lead to increased activity in certain compound series. |
Positional and Steric Effects on Molecular Recognition
The spatial arrangement of substituents on the quinoxalinone core is crucial for effective interaction with biological targets.
Steric Hindrance: The size and bulkiness of substituents can have a substantial impact on biological activity. A study on 2,3-diaminoquinoxaline derivatives revealed that steric effects at the C-2 position can diminish antimicrobial activity. tandfonline.com For instance, cyclopentane (B165970) series of compounds showed inferior activity compared to the less bulky cyclopropyl (B3062369) series. tandfonline.com This suggests that excessive steric bulk can hinder the optimal interaction of the molecule with its target. Conversely, in some cases, a certain degree of steric bulk might be necessary for selective binding.
Electronic Properties and Their Correlation with Biological Responses
The electronic properties of the quinoxalinone molecule, governed by the various substituents, are a key determinant of its antimicrobial activity.
Electron Density Distribution: The distribution of electron density across the quinoxalinone ring system influences its ability to participate in various non-covalent interactions, such as hydrogen bonding and pi-pi stacking, which are essential for molecular recognition. The electronic nature of the substituents (electron-donating or electron-withdrawing) can significantly alter this distribution.
Quantitative Structure-Activity Relationship (QSAR) Studies: 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to correlate the electronic and steric properties of quinoxaline derivatives with their biological activities. researchgate.netnih.gov These studies have indicated that electrostatic and steric field descriptors can explain the observed antimicrobial activity. For instance, in a study on quinoxaline derivatives with antitubercular activity, the developed 3D-QSAR model demonstrated that the electrostatic and steric fields were key determinants of the inhibitory activity. researchgate.net Such models can provide valuable insights for the rational design of more potent analogs.
Future Directions and Emerging Research Perspectives for 3 Hydrazino 1 Methyl 2 1h Quinoxalinone Chemistry
Innovations in Synthetic Methodologies and Green Chemistry Approaches
The synthesis of quinoxalinone derivatives is evolving beyond classical condensation reactions towards more efficient and environmentally benign methods. A significant future direction lies in the adoption of green chemistry principles to minimize waste, reduce energy consumption, and avoid hazardous reagents.
Recent innovations that pave the way for future research include:
Visible-Light-Promoted Reactions: A novel strategy for the C-3 carbamoylation of the quinoxalinone ring utilizes visible light, with aerial oxygen as the green oxidant. This approach commendably avoids the need for external photocatalysts and transition metals. researchgate.net
Water as a Solvent: Direct amidation at the C-3 position of quinoxalin-2(1H)-ones has been achieved using water as an environmentally friendly solvent. This method provides an efficient and green pathway for constructing 3-carbamoylquinoxalin-2(1H)-one derivatives. researchgate.net
Catalyst Innovation: Research into novel catalytic systems is ongoing. Ionic liquids functionalized onto solid supports, such as cellulose, have been shown to be effective and recyclable catalysts for quinoxaline (B1680401) synthesis in water. rsc.org Similarly, the use of organocatalysts like nitrilotris(methylenephosphonic acid) offers a metal-free alternative for the efficient synthesis of the core quinoxaline structure. rsc.org
Future efforts will likely focus on expanding the repertoire of metal-free and photocatalytic reactions, further exploring water-based synthetic routes, and developing reusable heterogeneous catalysts to streamline the production of 3-Hydrazino-1-methyl-2(1H)-quinoxalinone and its analogues. rsc.org
Rational Design of Novel Derivatives with Enhanced Target Specificity and Modulated Activity
The 3-hydrazino moiety is a key functional group that serves as a versatile synthetic handle for rational drug design. By reacting this group with various electrophiles, researchers can systematically modify the parent structure to enhance its biological activity and target specificity.
Key approaches in the rational design of novel derivatives include:
Formation of Hydrazones and Schiff's Bases: Condensation of 3-hydrazinoquinoxalines with a wide range of aromatic and heteroaromatic aldehydes yields corresponding hydrazones or Schiff's bases. nih.govnih.govmdpi.comarabjchem.org This strategy allows for the introduction of diverse substituents, enabling fine-tuning of the molecule's steric and electronic properties to optimize interactions with biological targets. nih.gov
Construction of Fused Heterocyclic Systems: The hydrazino group is an excellent precursor for constructing fused ring systems. Reactions with reagents like chloroacetyl chloride or ethyl chloroacetate (B1199739) can lead to the formation of triazolo[4,3-a]quinoxalines and triazino[4,3-a]quinoxalinones, respectively. researchgate.net These rigid, planar systems are of significant interest in drug design as they can act as bioisosteres for other heterocyclic scaffolds and participate in pi-stacking interactions with target biomolecules.
Synthesis of Pyrazole (B372694) Hybrids: The reaction of 3-hydrazinoquinoxaline derivatives with dicarbonyl compounds or their equivalents can yield pyrazole-containing hybrids. researchgate.netresearchgate.net This approach combines two biologically active pharmacophores into a single molecule, a common strategy for developing agents with potentially novel or enhanced mechanisms of action.
Future design strategies will increasingly rely on structure-based approaches, using computational docking and molecular dynamics simulations to predict the binding of novel derivatives to specific protein targets, thereby guiding synthetic efforts toward compounds with higher potency and selectivity. researchgate.net
Integration of Advanced Omics Technologies for Deeper Mechanistic Understanding
While traditional biochemical assays have identified primary targets for quinoxalinone derivatives, a deeper, systems-level understanding of their mechanism of action is an important future goal. The integration of advanced "omics" technologies, such as proteomics, metabolomics, and transcriptomics, offers a powerful approach to achieve this.
Potential applications of omics technologies include:
Target Deconvolution (Proteomics): By treating cells with a this compound derivative and analyzing changes in the entire proteome, researchers can identify not only the primary target but also off-target proteins and downstream signaling pathways affected by the compound. This provides a comprehensive view of the drug's cellular impact.
Metabolic Reprogramming (Metabolomics): Many antimicrobial and anticancer agents function by disrupting cellular metabolism. Metabolomics can be used to profile the changes in endogenous metabolites within a cell or organism following treatment, revealing which metabolic pathways are perturbed by the compound.
Gene Expression Profiling (Transcriptomics): Analyzing changes in messenger RNA (mRNA) levels across the genome can indicate which genes are up- or down-regulated in response to the compound. This can help elucidate the cellular stress responses and adaptive mechanisms triggered by the drug.
Although specific omics studies on this compound are not yet widely reported, the application of these unbiased, high-throughput methods represents a critical next step in understanding its complex biological activity and identifying novel therapeutic applications.
Exploration of Undiscovered Biological Targets and Interacting Pathways (pre-clinical, in vitro focus)
Pre-clinical, in vitro research has demonstrated that derivatives of 3-hydrazinoquinoxaline possess a broad spectrum of biological activities, primarily as antimicrobial and anticancer agents. nih.gov A key future direction is the identification of the specific molecular targets and pathways responsible for these effects.
Current research has identified several promising targets:
Bacterial DNA Gyrase: A series of novel quinoxalin-2(1H)-one derivatives incorporating hydrazone and pyrazole moieties, synthesized from a 3-(hydrazinyl)quinoxalin-2(1H)-one precursor, have shown significant antibacterial activity. researchgate.netjohnshopkins.edu In vitro assays confirmed that promising compounds from this series inhibit the activity of S. aureus DNA gyrase, a crucial enzyme for bacterial DNA replication. johnshopkins.edubohrium.com
Enzymes in Cancer Progression: Certain Schiff's base derivatives of quinoxalinone have been evaluated for their potential to combat colorectal cancer. nih.gov These compounds have been tested in vitro for their ability to inhibit cyclooxygenase-2 (COX-2) and lactate (B86563) dehydrogenase A (LDHA), two enzymes implicated in cancer-related inflammation and metabolism. nih.gov
Broad-Spectrum Antimicrobial Activity: Various hydrazone derivatives have demonstrated notable in vitro activity against a range of microbes. For instance, certain 2-quinoxalinylhydrazono-2-pentanones showed remarkable activity against Escherichia coli, Staphylococcus aureus, and the fungus Candida albicans. researchgate.net
The following table summarizes the in vitro antimicrobial activity of selected quinoxalin-2(1H)-one derivatives against multi-drug resistant bacteria (MDRB), highlighting their potential in combating antibiotic resistance. johnshopkins.edu
| Compound ID | S. aureus (MDRB) MIC (µg/mL) | E. coli (MDRB) MIC (µg/mL) | P. aeruginosa (MDRB) MIC (µg/mL) |
| 4a | 1.95 | 3.90 | 7.81 |
| 7 | 3.90 | 7.81 | 15.62 |
| 8a | 1.95 | 3.90 | 3.90 |
| 11b | 7.81 | 15.62 | 15.62 |
| Norfloxacin | 0.78 | 1.56 | 3.13 |
Data sourced from a study on 6-(morpholinosulfonyl)quinoxalin-2(1H)-one derivatives. johnshopkins.edu
Future work should focus on validating these and other potential targets through rigorous biochemical and biophysical assays, exploring synergistic combinations with existing drugs, and expanding screening to a wider range of biological targets, including kinases, proteases, and viral enzymes.
Development of Predictive Models for Structure-Function Relationships and Molecular Design
As the number of synthesized and tested this compound derivatives grows, there is a significant opportunity to develop computational models that can predict their biological activity. Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool for achieving this, enabling a more efficient, resource-sparing approach to drug design.
Methodologies for developing predictive models include:
2D-QSAR: These models correlate biological activity with 2D structural features and physicochemical properties, such as molecular weight, lipophilicity (logP), and molar refractivity. nih.gov They can provide general guidelines for designing new compounds.
3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) build 3D models of the molecules and relate their steric, electrostatic, hydrophobic, and hydrogen-bonding fields to their biological activity. nih.gov The resulting 3D contour maps can visually guide chemists on where to add or remove functional groups to improve potency. nih.gov
In Silico ADME/Tox Prediction: Alongside activity prediction, computational tools are used to forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of designed compounds. researchgate.netjohnshopkins.edu This allows for the early deselection of molecules with predicted poor pharmacokinetic properties or toxicity risks, focusing synthetic efforts on the most promising candidates.
By building robust and validated QSAR models for different biological activities (e.g., antibacterial, antifungal, anticancer), researchers can prioritize the synthesis of novel derivatives with the highest probability of success, accelerating the discovery of new therapeutic leads based on the this compound scaffold.
Q & A
Q. What are the common synthetic routes for preparing 3-Hydrazino-1-methyl-2(1H)-quinoxalinone and its derivatives?
The synthesis typically involves hydrazine hydrate reflux with quinoxaline precursors. For example, 3-hydrazinoquinoxalin-2(1H)-one is synthesized by refluxing 1,2,3,4-tetrahydroquinoxaline-2,3-dione in hydrazine hydrate and water for 3 hours, followed by recrystallization from ethanol (yield: 90%) . Derivatives like hydrazones are prepared via microwave-assisted condensation of 3-hydrazinoquinoxalin-2(1H)-one with ketones or aldehydes in ethanol under 400 W irradiation for 3 minutes . Alternative methods include classical reflux with benzaldehyde derivatives in ethanol (95°C, 3 hours) .
Q. Which spectroscopic methods are routinely employed to characterize this compound derivatives?
Key techniques include:
- IR spectroscopy : To identify N–H (3100–3400 cm⁻¹), C=O (1675–1685 cm⁻¹), and C=N (1560–1620 cm⁻¹) stretches .
- NMR spectroscopy : H and C NMR (DMSO-d₆ or CD₃OH) confirm hydrazine protons (δ 5.81–8.14 ppm) and carbonyl carbons (δ 158–190 ppm) .
- Mass spectrometry : Fragmentation patterns (e.g., m/z 176 [M⁺]) validate molecular weight and structural stability .
- Elemental analysis : Used to verify purity (e.g., C: 54.55%, H: 4.55%, N: 31.82%) .
Q. What are the standard pharmacological models used to evaluate anxiolytic and antidepressant effects of quinoxalinone derivatives?
- Elevated Plus Maze (EPM) : Assesses anxiety-like behavior by measuring time spent in open vs. closed arms .
- Forced Swim Test (FST) : Evaluates depressive-like responses via immobility duration .
- Open Field Test (OFT) : Monitors locomotor activity to rule out confounding motor effects .
Doses (e.g., 30 mg/kg for anxiolytic effects) are compared to controls (e.g., diazepam at 1 mg/kg) .
Advanced Research Questions
Q. How can computational methods like DFT contribute to understanding the electronic properties of quinoxalinone derivatives?
Density Functional Theory (DFT) calculations predict molecular stability, charge distribution, and reactivity. For example, studies on quinoxaline derivatives reveal electron-withdrawing groups (e.g., NO₂) enhance electrophilicity at specific positions, guiding regioselective functionalization . Computational analysis of frontier molecular orbitals (HOMO-LUMO gaps) can also explain antimicrobial or neuropharmacological activity trends .
Q. What strategies are effective in resolving contradictory biological activity data between in vitro and in vivo studies?
- Pharmacokinetic profiling : Assess bioavailability and metabolism (e.g., blood-brain barrier penetration for neuroactive compounds) .
- Dose optimization : Inconsistent anxiolytic effects may arise from subthreshold in vivo doses vs. effective in vitro concentrations .
- Species-specific models : Rat (Wistar) vs. murine models may yield divergent results due to metabolic differences .
Q. How does substituent variation in hydrazone derivatives influence antimicrobial activity profiles?
Structure-Activity Relationship (SAR) studies show:
- Electron-withdrawing groups (e.g., NO₂) enhance antibacterial activity by increasing electrophilicity .
- Alkylidene chains (e.g., pentan-3-ylidene) improve lipophilicity, aiding membrane penetration .
- Coumarin hybrids (e.g., 6-methyl-3-acetylcoumarin derivatives) exhibit dual antifungal and antibacterial action (MIC: 2–8 µg/mL) .
Q. What experimental design considerations are critical when assessing chronic versus acute effects in neuropharmacological studies?
- Chronic administration : Requires daily dosing (e.g., 14 days) to account for cumulative effects and receptor adaptation .
- Behavioral test timing : Perform tests 1–2 hours post-administration to align with peak plasma concentrations .
- Control groups : Include vehicle-treated controls and reference drugs (e.g., clomipramine) to validate assay sensitivity .
Q. How can regioselective functionalization of the quinoxalinone core be achieved under metal-free conditions?
- Nitration : Tert-butyl nitrite in acetonitrile selectively nitrates the C7 position of 1-methylquinoxalin-2(1H)-one (40% yield) .
- Solvent optimization : Polar aprotic solvents (e.g., CH₃CN) enhance reaction efficiency vs. DMF or DMSO .
- Oxidant screening : Avoid AgNO₂ or K₂S₂O₈, which promote side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
